N,N-dimethyl-4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)benzenesulfonamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, a benzenesulfonamide moiety, and dimethylamino groups . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, piperidine derivatives are typically synthesized through intra- and intermolecular reactions . The use of esters of 3-oxocarboxylic acid instead of aldehyde can result in a product containing four stereocenters .Chemical Reactions Analysis
Piperidines and their derivatives are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
a. Substituted Piperidines:
Conclusion
The piperidine scaffold remains a valuable resource for medicinal chemists. Its diverse applications underscore its importance in drug discovery and therapeutic innovation. Novice researchers can explore these avenues, while experienced scientists continue to refine piperidine-based drug candidates . If you need further details or have additional questions, feel free to ask! 😊
Future Directions
Mechanism of Action
Target of Action
The primary target of N,N-dimethyl-4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)benzenesulfonamide is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, making it an attractive target for cancer therapy .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in the modulation of biomarkers of signaling through PKB .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). The binding of PKB to PI(3,4,5)P3 promotes the activation of the kinase by phosphorylation . The compound’s inhibition of PKB disrupts this pathway, affecting downstream effects such as cell proliferation and survival .
Pharmacokinetics
Modifications to the structure of these compounds, such as variation of the linker group between the piperidine and the lipophilic substituent, have resulted in potent and orally bioavailable inhibitors of pkb .
Result of Action
The inhibition of PKB by this compound results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice . This suggests that the compound could have potential as an antitumor agent.
properties
IUPAC Name |
N,N-dimethyl-4-(3-pyrimidin-4-yloxypiperidine-1-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-21(2)27(24,25)16-7-5-14(6-8-16)18(23)22-11-3-4-15(12-22)26-17-9-10-19-13-20-17/h5-10,13,15H,3-4,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBGPLRLJXWHIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)benzenesulfonamide |
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